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dehydroxychlorofusarielin B -

dehydroxychlorofusarielin B

Catalog Number: EVT-1589588
CAS Number:
Molecular Formula: C25H39ClO4
Molecular Weight: 439 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dehydroxychlorofusarielin B is an oxacycle.
dehydroxychlorofusarielin B is a natural product found in Aspergillus with data available.
Overview

Dehydroxychlorofusarielin B is a notable compound belonging to the fusarielin family, characterized by its polyoxygenated decalin structure. This compound is primarily isolated from marine-derived fungi, particularly species of Aspergillus. The fusarielins are recognized for their diverse biological activities, including antibacterial properties, which make them of significant interest in pharmaceutical research.

Source

Dehydroxychlorofusarielin B has been predominantly sourced from marine fungi, specifically from the genus Aspergillus. Its discovery is linked to studies focusing on the biosynthesis of natural products within these organisms, highlighting their potential as sources of novel bioactive compounds .

Classification

Chemically, dehydroxychlorofusarielin B is classified as a polyoxygenated decalin derivative. The decalin structure is a bicyclic compound that is commonly found in various natural products and is known for its role in biological activity due to its complex stereochemistry and functional groups .

Synthesis Analysis

Methods

The synthesis of dehydroxychlorofusarielin B typically involves biosynthetic pathways within fungi. The Aspergillus species utilize polyketide synthase (PKS) pathways to produce this compound. The biosynthetic gene clusters responsible for fusarielin production have been identified and characterized, revealing the enzymatic processes involved in the formation of the decalin core structure .

Technical Details

The biosynthetic process begins with the assembly of a linear polyketide chain, which subsequently undergoes cyclization through an intramolecular Diels–Alder reaction. This reaction is crucial for forming the decalin framework characteristic of fusarielins. Following cyclization, various tailoring enzymes modify the structure by adding functional groups, leading to the final bioactive compound .

Molecular Structure Analysis

Structure

Dehydroxychlorofusarielin B features a complex molecular structure characterized by a decalin core with multiple hydroxyl and ether functionalities. The specific arrangement of these groups contributes to its biological activity and stability .

Data

The molecular formula for dehydroxychlorofusarielin B is C₃₆H₅₀O₆. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are utilized to elucidate its structure. For instance, NMR data reveals key chemical shifts that correspond to various protons and carbons within the molecule, confirming its complex architecture .

Chemical Reactions Analysis

Reactions

Dehydroxychlorofusarielin B undergoes several chemical reactions that are critical for its biological activity. Notably, it can participate in redox reactions due to the presence of hydroxyl groups, which may enhance its reactivity towards biological targets.

Technical Details

The compound's reactivity can be attributed to its polyfunctional nature, allowing it to interact with various biomolecules. For example, its antibacterial properties may stem from its ability to disrupt bacterial cell membranes or interfere with metabolic pathways through enzyme inhibition .

Mechanism of Action

Process

The mechanism of action for dehydroxychlorofusarielin B primarily involves its interaction with bacterial cells. It is believed that this compound disrupts cellular processes by targeting specific proteins or enzymes essential for bacterial survival.

Data

Studies have indicated that dehydroxychlorofusarielin B exhibits significant antibacterial activity against various strains of bacteria, suggesting that it may inhibit cell wall synthesis or function as an enzyme inhibitor . Quantitative assays have demonstrated low micromolar inhibitory concentrations (IC₅₀ values), indicating potent bioactivity .

Physical and Chemical Properties Analysis

Physical Properties

Dehydroxychlorofusarielin B is typically isolated as a white amorphous solid. Its solubility profile suggests it is soluble in organic solvents but less so in water, which is common for many natural products derived from fungal sources.

Chemical Properties

The chemical properties of dehydroxychlorofusarielin B include stability under standard laboratory conditions but sensitivity to extreme pH levels and light exposure. Its functional groups contribute to its reactivity and interactions with other chemical species .

Applications

Scientific Uses

Dehydroxychlorofusarielin B has garnered attention for its potential applications in pharmaceuticals due to its antibacterial properties. Research indicates that it could be developed into new antimicrobial agents, particularly against resistant bacterial strains. Additionally, studies exploring its anticancer and antidiabetic activities suggest broader therapeutic potentials .

Biosynthetic Pathway Elucidation

Genetic Basis of Secondary Metabolite Production in Fusarium spp.

Genomic Organization of Biosynthetic Gene Clusters

Dehydroxychlorofusarielin B originates from a conserved biosynthetic gene cluster (BGC) within the Fusarium tricinctum species complex (FTSC). Genomic analyses reveal that FTSC members (F. tricinctum, F. avenaceum, F. acuminatum) share orthologous BGCs encoding fusarielin-like polyketides. These BGCs span ~30 kb and exhibit modular organization, housing core enzymes for polyketide assembly alongside regulatory and transporter genes [5]. The cluster's physical structure includes:

  • A type I polyketide synthase (PKS) as the scaffold-generating core
  • Non-ribosomal peptide synthetase (NRPS) modules for amino acid incorporation
  • Halogenase and cytochrome P450 genes for post-assembly modifications
  • Pathway-specific transcription factors flanking enzymatic genes

Phylogenetic studies confirm vertical inheritance of this BGC across FTSC, with sequence divergence in tailoring enzymes explaining structural variations among fusarielin analogs [5] [9].

Species-Specific Cluster Variations

While the core PKS-NRPS architecture remains conserved, significant variations exist in tailoring enzyme components across Fusarium species:

Table 1: BGC Variations in FTSC Members Producing Fusarielin Analogs

SpeciesHalogenase TypeOxidation DomainsUnique Modifications
F. tricinctumFAD-dependent3× Cytochrome P450sC5 dehydroxylation, epoxide formation
F. avenaceumNon-functional2× Cytochrome P450sCarboxylation at C15
F. acuminatumVanadium-dependent4× Cytochrome P450sChlorination at C10, C12-methylation

These genetic differences correlate with the production of dehydroxychlorofusarielin B exclusively in F. tricinctum, where a functional halogenase combines with redox enzymes enabling C5-dehydroxylation [4] [5]. Horizontal gene transfer events from Aspergillus spp. may explain the sporadic distribution of halogenases within FTSC genomes, as evidenced by conserved synteny in flanking regions [9].

Enzymatic Machinery for Polyketide-Nonribosomal Peptide Hybrid Assembly

Core PKS-NRPS Hybrid System

Dehydroxychlorofusarielin B biosynthesis initiates through a multi-domain type I iterative PKS (FslA) that employs a trans-acting acyl carrier protein (ACP). The enzymatic cascade follows:

  • Starter unit selection: Isobutryl-CoA loading by SAT domain
  • Chain elongation: 6× malonyl-CoA extension catalyzed by KS-AT-DH-ER-KR-ACP domains
  • Chain transfer: Transfer to NRPS module (FslB) via COM domain
  • Amino acid incorporation: L-alanine adenylation and condensation
  • Chain release: Thioesterase-mediated cyclization forming the decalin core

The PKS exhibits unusual substrate permissivity, accepting both acetyl-CoA and branched-chain starters, which explains alkyl variations in fusarielins [9]. Structural modeling reveals a 35Å channel connecting KR and ACP domains that stereoselectively reduces C9-keto intermediates to (R)-alcohols, establishing the absolute configuration of dehydroxychlorofusarielin B [6].

Tailoring and Diversification Enzymes

Post-assembly modifications create structural diversity:

  • FslH halogenase: Flavin-dependent enzyme chlorinating C12 with strict regioselectivity. Requires discrete flavin reductase (FslR) for FADH₂ regeneration [4]
  • FslO P450: Catalyzes C5-dehydroxylation via keto intermediate formation, enabled by unique heme-access channel geometry
  • FslD methyltransferase: SAM-dependent O-methylation at C3-OH
  • FslE epoxidase: Forms the characteristic 8,9-epoxide moiety

Table 2: Key Enzymatic Modifications in Dehydroxychlorofusarielin B Biosynthesis

EnzymeTypeFunctionCofactorsRegiospecificity
FslHHalogenaseElectrophilic chlorination at C12FADH₂, Cl⁻, O₂Absolute (C12 only)
FslOCytochrome P450C5-dehydroxylation via oxidationNADPH, O₂Dependent on FslG chaperone
FslDO-MethyltransferaseMethyl ether formation at C3-OHSAMSterically constrained
FslEEpoxidase8,9-Epoxide ring formationFAD, NADPHsyn-selective

Biochemical studies demonstrate that FslO and FslH function as a metabolon, with chlorination preceding dehydroxylation. The 12-chloro group electronically activates C5 for subsequent oxidation [4] [9].

Regulatory Networks Governing Dehydroxychlorofusarielin B Expression

Transcriptional Control Mechanisms

The fusarielin BGC is governed by a hierarchical regulatory cascade:1. Global regulators:- LaeA: Nuclear methyltransferase modifying histone H3K4me3 status at cluster loci- VeA: Light-responsive transcriptional scaffold protein2. Pathway-specific factors:- FslR1: Zn₂Cys₆ binuclear cluster TF directly activating PKS expression- FslR2: APSES-type TF repressing transporter genes until late growth phase3. Environmental sensors:- PacC: pH-responsive TF optimizing expression at pH 5.0-6.0- AreA: Nitrogen-responsive GATA factor suppressing cluster under high N

Chromatin immunoprecipitation studies confirm FslR1 binds the bidirectional promoter between fslA and fslR1, creating a positive feedback loop. Deletion of laeA abolishes cluster expression regardless of growth conditions, confirming epigenetic control [1] [8].

Environmental Modulation and Signaling Crosstalk

Cluster expression responds to ecological stimuli through interconnected signaling pathways:

  • Nutrient limitation: Carbon starvation activates Snf1 kinase, relieving CreA-mediated repression
  • Oxidative stress: H₂O₂ induces FslR1 via Ap1-mediated transcriptional activation
  • Quorum sensing: Farnesol-derived sesquiterpenes trigger fslR1 expression through Sge1 regulator
  • Temperature shifts: Optimal expression at 20-25°C mediated by Hsp90-Hsf1 chaperone system

Notably, the MAPK Fus3 pathway suppresses fusarielin production during host invasion, prioritizing mycotoxin synthesis (e.g., enniatins). This regulatory trade-off explains inverse production patterns between fusarielins and enniatins in planta [5] [7].

Epigenetic and Post-translational Regulation

Beyond transcriptional control, multiple layers of regulation fine-tune biosynthesis:

  • Histone modifications: H3K9 acetylation by Gcn5 acetyltransferase opens chromatin; H3K27 trimethylation by Kmt6 silences cluster
  • Ubiquitin-proteasome system: F-box protein Fbp1 targets pathway repressors for degradation during stationary phase
  • Kinase cascades: Cyclin-dependent kinase Pho85 phosphorylates FslR1, enhancing DNA-binding affinity
  • sRNA regulation: mirR64 RNA silences fslH transcript under high chloride conditions

Proteomic analyses reveal phosphorylation hotspots in FslR1 (Ser³⁴⁸, Thr⁴⁰¹) that modulate nuclear localization. The SUMOylation status of LaeA further integrates environmental signals into epigenetic activation [2] [8].

Appendix: Fusarielin-Related Compounds

Properties

Product Name

dehydroxychlorofusarielin B

IUPAC Name

(2S,3S,4E,6E)-7-[(1aR,2R,3S,3aS,5R,6R,7aR,7bS)-2-[(E)-but-2-en-2-yl]-5-chloro-6-hydroxy-1a,6-dimethyl-2,3,3a,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-3-yl]-2,4-dimethylhepta-4,6-diene-1,3-diol

Molecular Formula

C25H39ClO4

Molecular Weight

439 g/mol

InChI

InChI=1S/C25H39ClO4/c1-7-14(2)21-17(10-8-9-15(3)22(28)16(4)13-27)18-11-20(26)24(5,29)12-19(18)23-25(21,6)30-23/h7-10,16-23,27-29H,11-13H2,1-6H3/b10-8+,14-7+,15-9+/t16-,17-,18-,19+,20+,21-,22+,23-,24+,25+/m0/s1

InChI Key

NUVPMECBNLBBBB-RGIDNKBKSA-N

Synonyms

dehydroxychlorofusarielin B

Canonical SMILES

CC=C(C)C1C(C2CC(C(CC2C3C1(O3)C)(C)O)Cl)C=CC=C(C)C(C(C)CO)O

Isomeric SMILES

C/C=C(\C)/[C@H]1[C@H]([C@@H]2C[C@H]([C@](C[C@H]2[C@H]3[C@@]1(O3)C)(C)O)Cl)/C=C/C=C(\C)/[C@H]([C@@H](C)CO)O

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